![molecular formula C18H23N3O4 B2655196 2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034546-70-6](/img/structure/B2655196.png)
2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,3,4-Trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.
The synthesis of this compound typically involves multi-step organic reactions that create the desired pyrazolo-pyridine structure. The specific synthetic routes may vary but generally include cyclization processes and functional group modifications to achieve high purity and yield.
Property | Details |
---|---|
Molecular Formula | C16H20N4O3 |
Molecular Weight | 312.36 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate pathways related to cell proliferation and apoptosis through inhibition of key enzymes such as Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways .
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:
- A549 (Lung Cancer) : Exhibited significant inhibition of cell growth.
- MCF-7 (Breast Cancer) : Showed reduced viability in response to treatment.
The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Antifungal Activity
In vitro tests have shown that derivatives of this compound possess antifungal properties against pathogens like Botryosphaeria species. The mechanism appears to involve disruption of fungal cell membrane integrity .
Case Studies
-
Study on Cancer Cell Lines
- Researchers synthesized various derivatives and tested their efficacy against A549 and MCF-7 cells.
- Results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for different derivatives.
-
Antifungal Testing
- A series of experiments evaluated the antifungal activity against Botryosphaeria.
- The results showed effective inhibition at concentrations as low as 50 µg/mL.
Scientific Research Applications
The compound 2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, supported by case studies and relevant data.
Properties
This compound features multiple methoxy groups and a tetrahydropyrazolo moiety, contributing to its biological activity and solubility characteristics. Its unique structure allows it to interact with various biological targets.
Pharmacological Studies
The compound has been investigated for its potential as a P2X7 receptor modulator , which plays a critical role in inflammation and pain pathways. Modulating this receptor may provide therapeutic benefits in conditions such as:
- Chronic pain
- Neurodegenerative diseases
- Autoimmune disorders
Case Study: P2X7 Receptor Modulation
In a study published in a patent , compounds similar to this compound were shown to effectively inhibit P2X7 receptor activity in vitro. This inhibition led to reduced inflammatory cytokine release in cellular models.
Cancer Research
The compound is being explored for its potential anti-cancer properties. It may inhibit specific kinases involved in cancer cell proliferation.
Case Study: CDK9 Inhibition
Research indicates that derivatives of similar structures can inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for cancer cell survival . The inhibition of CDK9 leads to decreased transcriptional activity of oncogenes.
Neuropharmacology
Due to its structural similarities with known neuroprotective agents, this compound is also being studied for its neuroprotective effects against oxidative stress and neuroinflammation.
Case Study: Neuroprotective Effects
In experimental models of neurodegeneration, compounds with similar properties have demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress . This suggests that this compound may have similar protective effects.
Data Tables
Properties
IUPAC Name |
2,3,4-trimethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-8-7-13(16(24-2)17(15)25-3)18(22)19-10-12-11-20-21-9-5-4-6-14(12)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOOMHKOYNEESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2=C3CCCCN3N=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.